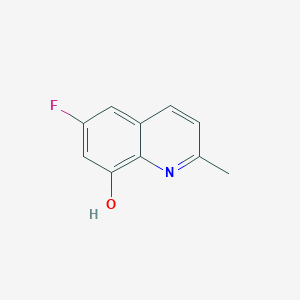

6-Fluoro-8-hydroxy-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLQAZUNFSXRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational and Theoretical Chemistry Investigations of 6 Fluoro 8 Hydroxy 2 Methylquinoline

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. dergipark.org.tr For 6-Fluoro-8-hydroxy-2-methylquinoline, a geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable three-dimensional structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained.

Electronic structure analysis through DFT provides a wealth of information, including the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its interaction with other chemical species.

Table 1: Calculated Bond Lengths and Bond Angles of this compound using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C | Data not available in published literature | C-C-C | Data not available in published literature |

| C-N | Data not available in published literature | C-N-C | Data not available in published literature |

| C-O | Data not available in published literature | C-O-H | Data not available in published literature |

| C-F | Data not available in published literature | C-C-F | Data not available in published literature |

| C-H | Data not available in published literature | H-C-H | Data not available in published literature |

Note: Specific values for this compound are not available in published computational studies. This table represents the type of data that would be generated from a DFT geometry optimization.

To investigate the properties of a molecule in its excited state, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. It is particularly effective for predicting electronic absorption spectra (UV-Visible spectra). documentsdelivered.com The calculation yields the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). This theoretical spectrum can be directly compared with experimental results to assign absorption bands and understand how the molecule interacts with light. For this compound, TD-DFT could predict its color and photophysical behavior.

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis involves mapping the energy of the molecule as a function of the rotation around one or more of these bonds. This map is known as the Potential Energy Surface (PES). documentsdelivered.com For this compound, a key area of interest would be the rotation of the hydroxyl (-OH) group. A PES scan would identify the most stable conformer, likely one stabilized by an intramolecular hydrogen bond between the hydroxyl group and the quinoline (B57606) nitrogen, and determine the energy barriers for rotation between different conformations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. dergipark.org.tr An FMO analysis of this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. The distribution indicates where the molecule is most likely to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The inverse of hardness, indicating polarizability (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the propensity to accept electrons (ω = χ² / 2η).

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available in published literature |

| ELUMO | Data not available in published literature |

| HOMO-LUMO Gap (ΔE) | Data not available in published literature |

| Ionization Potential (I) | Data not available in published literature |

| Electron Affinity (A) | Data not available in published literature |

| Electronegativity (χ) | Data not available in published literature |

| Chemical Hardness (η) | Data not available in published literature |

| Chemical Softness (S) | Data not available in published literature |

| Electrophilicity Index (ω) | Data not available in published literature |

Note: Specific values for this compound are not available in published computational studies. This table represents the type of data that would be generated from an FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating varying electrostatic potential. Typically, red regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate and near-zero potential, respectively.

For this compound, the MEP surface would be calculated using quantum chemical methods such as Density Functional Theory (DFT), often with a basis set like B3LYP/6-311+G(d,p). Based on the structure of the molecule, it is anticipated that the regions of negative potential (red) would be concentrated around the electronegative oxygen and nitrogen atoms of the quinoline ring, as well as the fluorine atom. These sites would be the most likely to interact with electrophiles. The hydrogen atom of the hydroxyl group is expected to be a region of high positive potential (blue), indicating its susceptibility to nucleophilic attack and its potential to act as a hydrogen bond donor. The methyl group and the aromatic rings would likely exhibit regions of intermediate potential.

A hypothetical representation of the MEP surface for this compound would show a distinct distribution of electrostatic potential, guiding the understanding of its intermolecular interactions and chemical reactivity.

Interactive Table: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen of Hydroxyl Group | Negative (Red) | Prone to electrophilic attack, hydrogen bond acceptor |

| Nitrogen of Quinoline Ring | Negative (Red) | Prone to electrophilic attack |

| Fluorine Atom | Negative (Red) | Influences local electronic environment |

| Hydrogen of Hydroxyl Group | Positive (Blue) | Prone to nucleophilic attack, hydrogen bond donor |

| Aromatic Rings | Intermediate (Green/Yellow) | Potential for π-π stacking interactions |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. numberanalytics.com It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals. The analysis involves the calculation of stabilization energies (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

For this compound, NBO analysis would reveal significant intramolecular charge transfer interactions. Key interactions would likely include the delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals of the quinoline ring system (LP(O) -> π* and LP(N) -> π). These interactions contribute to the stability and electronic properties of the molecule. Additionally, hyperconjugative interactions involving the methyl group's σ bonds and the ring's π orbitals would also be present.

The fluorine atom, being highly electronegative, would influence the charge distribution and the nature of the C-F bond, which would be characterized by a high degree of polarization. The NBO analysis would quantify the stabilization energies associated with these interactions, providing a detailed understanding of the electronic delocalization within the molecule.

Interactive Table: Predicted Major NBO Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C=C of quinoline ring) | High | Lone pair delocalization |

| LP (N) | π* (C=C of quinoline ring) | Moderate to High | Lone pair delocalization |

| π (C=C) | π* (C=C of quinoline ring) | Moderate | π-electron delocalization |

| σ (C-H of methyl) | π* (C=C of quinoline ring) | Low | Hyperconjugation |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO properties of a molecule are related to its response to an applied electric field. Key parameters include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). A large first hyperpolarizability is indicative of a strong NLO response.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the NLO properties of molecules. lanl.govscielo.org.mx For this compound, the presence of electron-donating (hydroxyl and methyl groups) and electron-withdrawing (fluoro and the nitrogen in the quinoline ring) moieties, connected through a π-conjugated system, suggests that it may exhibit NLO properties. The intramolecular charge transfer from the donor to the acceptor parts of the molecule upon excitation is a key factor for a significant NLO response.

Calculations would involve optimizing the molecular geometry and then computing the dipole moment, polarizability, and first hyperpolarizability. The results for this compound would be compared to known NLO materials to assess its potential. The magnitude of the first hyperpolarizability (β) is a critical indicator of the NLO activity.

Interactive Table: Predicted Nonlinear Optical (NLO) Properties of this compound

| Property | Symbol | Predicted Value (a.u.) | Significance |

| Dipole Moment | μ | > 0 | Indicates polarity |

| Linear Polarizability | α | Moderate | Describes the linear response to an electric field |

| First Hyperpolarizability | β | Potentially significant | Indicates the second-order NLO response |

Molecular Docking Simulations with Biomolecular Targets (In Vitro Models)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. scielo.org.mx This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind and transport a wide variety of drugs. nih.gov Understanding the interaction of a potential drug molecule with HSA is crucial for its pharmacokinetic profile. Molecular docking simulations can be used to predict the binding site and the types of interactions between this compound and HSA.

The crystal structure of HSA is available in the Protein Data Bank (PDB). In a typical docking protocol, the 3D structure of this compound would be docked into the binding sites of HSA. The results would reveal the preferred binding pocket and the specific amino acid residues involved in the interaction. It is anticipated that the interactions would be a combination of hydrogen bonds (e.g., with the hydroxyl and nitrogen groups), hydrophobic interactions (with the quinoline ring system), and potentially halogen bonds (with the fluorine atom).

Molecular docking simulations also provide an estimate of the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy indicates a stronger and more favorable interaction. By comparing the binding affinity of this compound to that of known drugs that bind to HSA, an initial assessment of its binding strength can be made.

The predicted binding mode would provide insights into the specific interactions that stabilize the ligand-protein complex. For instance, the hydroxyl group of the ligand might form a hydrogen bond with a polar amino acid residue in the binding pocket of HSA, while the aromatic rings could engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine.

Interactive Table: Predicted Molecular Docking Results of this compound with Human Serum Albumin

| Parameter | Predicted Outcome | Details |

| Binding Site | Sudlow's Site I or II | Specific hydrophobic pocket within HSA |

| Binding Energy | Favorable (negative value) | Indicates spontaneous binding |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | Involving specific amino acid residues |

| Interacting Residues | e.g., Arg, Lys, Tyr, Trp | Specific amino acids in the binding pocket |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Related Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govresearchgate.net

For quinoline derivatives, which are known to exhibit a wide range of biological activities including antimicrobial and anticancer effects, QSAR and pharmacophore models can be developed to guide the design of new, more potent compounds. bepls.commdpi.com A QSAR study on a series of quinoline derivatives with known activity would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods to build a predictive model.

A pharmacophore model for a set of active quinoline derivatives would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. This model can then be used to screen virtual libraries of compounds to identify new potential hits. For this compound, its structural features (a hydroxyl group as a hydrogen bond donor/acceptor, a nitrogen atom as a hydrogen bond acceptor, an aromatic system, and a hydrophobic methyl group) suggest that it could fit into pharmacophore models developed for various biological targets.

Interactive Table: Key Pharmacophoric Features of Substituted Quinoline Derivatives

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Role in Biological Activity |

| Hydrogen Bond Donor | Hydroxyl group | Interaction with polar residues in a target protein |

| Hydrogen Bond Acceptor | Hydroxyl group, Nitrogen atom | Interaction with polar residues in a target protein |

| Aromatic Ring | Quinoline ring system | π-π stacking and hydrophobic interactions |

| Hydrophobic Group | Methyl group | Hydrophobic interactions |

| Halogen Bond Donor | Fluorine atom | Potential for specific halogen bonding interactions |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry for forecasting the biological activity of compounds. longdom.orgjocpr.com These models establish a mathematical correlation between the chemical structure of a molecule and its biological effect. wikipedia.org For the 8-hydroxyquinoline (B1678124) class of compounds, various QSAR models have been developed to predict their efficacy in a range of biological contexts, including as antimicrobial and anticancer agents. wisdomlib.orgresearchgate.net

The development of a predictive model for this compound would involve correlating its structural or physicochemical properties with a measured biological activity. nih.gov This process generally includes data collection, selection of molecular descriptors, model construction using statistical or machine learning methods, and rigorous validation to ensure the model's predictive power. jocpr.com

Molecular descriptors used in these models quantify various aspects of the molecular structure. For a compound like this compound, these would include:

Topological descriptors: Which describe the atomic connectivity.

Electronic descriptors: Such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are influenced by the electron-withdrawing fluorine atom at the 6-position and the electron-donating methyl group at the 2-position. rroij.com

Steric descriptors: Related to the volume and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (log P), which is affected by both the fluoro and methyl substituents. nih.gov

Once a robust QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. jocpr.com

| Modeling Technique | Description | Key Molecular Descriptors |

|---|---|---|

| 2D-QSAR | Correlates biological activity with 2D structural properties. nih.gov | Topological indices, molecular weight, counts of specific atoms or bonds. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Relates biological activity to the 3D structural and electronic fields of a molecule. nih.gov | Steric fields, electrostatic fields, hydrophobic fields, hydrogen bond donor/acceptor fields. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (pharmacophore) required for biological activity. jneonatalsurg.com | Hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Binding affinity (scoring functions), interaction energies (electrostatic, van der Waals). |

Identification of Key Pharmacophoric Features Essential for 8-Hydroxyquinoline Bioactivity

The 8-hydroxyquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. rsc.org Its biological activity is largely attributed to a specific arrangement of pharmacophoric features. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. jneonatalsurg.com

The primary pharmacophoric feature of 8-hydroxyquinoline and its derivatives is their ability to act as bidentate chelating agents for various metal ions. nih.gov This chelation is facilitated by the hydroxyl group at position 8 and the nitrogen atom in the pyridine (B92270) ring. rroij.com This metal-binding capability is crucial for many of their biological effects, including enzyme inhibition. nih.govnih.gov

For this compound, the core pharmacophoric features of the 8-hydroxyquinoline moiety are modulated by the substituents at the 2 and 6 positions:

The 8-hydroxyl group and the quinoline nitrogen: These form the key metal-binding site. The acidity of the hydroxyl group and the basicity of the nitrogen are critical for chelation and are influenced by other substituents on the ring system.

The aromatic ring system: This provides a rigid scaffold for the chelating groups and can engage in π-π stacking interactions with biological targets.

The 6-fluoro substituent: As a highly electronegative atom, the fluorine at position 6 acts as an electron-withdrawing group. This can increase the acidity of the 8-hydroxyl group, potentially enhancing metal-binding affinity. Electron-withdrawing groups have been shown to positively influence the antiviral activity of some 8-hydroxyquinoline derivatives. nih.gov

The 2-methyl substituent: The methyl group at position 2 is electron-donating and increases the lipophilicity of the molecule. This modification can affect the molecule's ability to cross cell membranes and may introduce steric effects that influence binding to a target protein. rroij.comnih.gov

| Pharmacophoric Feature | Role in Bioactivity | Influence of Substituents in this compound |

|---|---|---|

| 8-Hydroxyl Group | Acts as a hydrogen bond donor and a key site for metal chelation. rroij.com | The 6-fluoro group's electron-withdrawing nature increases its acidity. |

| Quinoline Nitrogen | Acts as a hydrogen bond acceptor and the second site for metal chelation. rroij.com | Its basicity is modulated by the electronic effects of the substituents. |

| Aromatic Rings | Provides a rigid scaffold and facilitates hydrophobic and π-stacking interactions. jneonatalsurg.com | The overall electron distribution is altered by the fluoro and methyl groups. |

| 6-Fluoro Group | Modulates electronic properties (electron-withdrawing). nih.gov | Enhances acidity of the 8-OH group, potentially affecting metal chelation and target binding. |

| 2-Methyl Group | Influences steric interactions and increases lipophilicity. nih.gov | May improve membrane permeability and introduce specific steric interactions with the target site. |

Structure Activity Relationship Sar Studies of 6 Fluoro 8 Hydroxy 2 Methylquinoline and Its Analogs

Positional Effects of Substituents on Biological Interactions

The biological profile of 6-Fluoro-8-hydroxy-2-methylquinoline is a direct consequence of the interplay between its constituent functional groups. The location of each substituent on the quinoline (B57606) scaffold is critical, with minor positional changes leading to significant shifts in activity.

Influence of Fluorine at the 6-Position on Electronic Distribution and Target Binding

The introduction of a fluorine atom at the C-6 position of the quinoline ring profoundly impacts the molecule's physicochemical properties and biological activity. As a highly electronegative element, fluorine alters the electronic distribution of the aromatic system, which in turn influences how the molecule interacts with its biological targets.

Research on fluoroquinolones has consistently shown that a fluorine atom at the C-6 position is associated with significantly enhanced antibacterial and antimicrobial activity. youtube.comslideshare.net This enhancement is attributed to two primary effects:

Increased Lipophilicity : The fluorine substitution increases the molecule's lipophilicity, which can improve its penetration through bacterial cell walls and membranes, allowing it to reach intracellular targets more effectively. youtube.com

Enhanced Target Inhibition : For antibacterial quinolones, the C-6 fluoro group is known to increase the inhibitory action against DNA gyrase, a crucial bacterial enzyme. youtube.com

Critical Role of the 8-Hydroxyl Group in Modulating Activity, Especially Metal Chelation

The 8-hydroxyl group is arguably the most critical functional group for the biological activity of this class of compounds. Its proximity to the nitrogen atom at the 1-position creates a bidentate chelation site, enabling the molecule to bind strongly with various metal ions. nih.govnih.gov This metal-chelating ability is the source of many of the diverse biological activities observed in 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, including anticancer, antineurodegenerative, and antimicrobial effects. nih.gov

The mechanism involves the displacement of the hydroxyl proton and the formation of stable complexes with divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. nih.gov This interaction is fundamental to its bioactivity:

Restoring Metal Homeostasis : In diseases associated with metal imbalance, such as neurodegenerative disorders, 8-HQ derivatives can act as ionophores, restoring the proper distribution of metal ions. nih.gov

Inhibiting Metalloenzymes : The chelation of essential metal co-factors can inhibit the function of key enzymes in pathogens or cancer cells. nih.gov

Promoting Redox Activity : The formation of metal complexes, particularly with copper, can generate reactive oxygen species (ROS), leading to selective toxicity against cancer cells. nih.gov

Computational studies confirm the importance of the 8-hydroxyl group. Density Functional Theory (DFT) calculations show that the deprotonated (anionic) form of 8-HQ, which is involved in metal binding, exhibits enhanced fluorescence, while the protonated form has diminished emission. researchgate.net The binding of a metal ion like Zn²⁺ inhibits the excited-state proton transfer (ESPT) process, leading to a strong fluorescent response, a property widely used in chemosensors. researchgate.net The necessity of the complete {N,O} bidentate donor set is absolute; removing the quinoline nitrogen or shifting the hydroxyl group to other positions eliminates the ability to chelate metal ions and abrogates biological activity. nih.govacs.org

Impact of the Methyl Group at the 2-Position on Receptor Interaction and Potency

The methyl group at the C-2 position, while seemingly a simple alkyl substituent, can play a significant role in modulating receptor interactions and biological potency. Its impact is often context-dependent, influencing activity through steric and electronic effects.

For instance, 8-hydroxy-2-methylquinoline has been noted for its potent insecticidal properties. rroij.com In a more specific receptor-level example, the C-2 methyl group was found to be a key determinant in the mechanism of action for 8-hydroxyquinoline-based blockers of the Histamine H₂ receptor. Docking studies revealed that the methyl group occupies a crowded region in the receptor's binding pocket. acs.org Its presence appears to be sufficient to alter the compound's binding from an irreversible to a reversible competitive antagonist, likely by preventing a more permanent interaction due to steric hindrance with nearby amino acid residues like Tyr182 and Phe254. acs.orgresearchgate.net

| Substituent | Position | Observed Effect on Activity | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Fluorine | 6 | Enhanced antibacterial and antiplasmodial activity | Increases lipophilicity and cell penetration; enhances DNA gyrase inhibition | youtube.comslideshare.netnih.gov |

| Hydroxyl | 8 | Essential for most biological activities (anticancer, antimicrobial, etc.) | Forms a bidentate chelation site with ring nitrogen for binding metal ions | nih.govnih.govacs.org |

| Methyl | 2 | Alters receptor antagonism mechanism (Histamine H₂); provides insecticidal activity | Steric interactions within the binding pocket; specific target modulation | rroij.comacs.org |

Impact of Further Substitutions and Derivatizations on the Quinoline Nucleus

Beyond the core 6-fluoro, 8-hydroxy, and 2-methyl substitutions, further derivatization of the quinoline nucleus provides a powerful strategy for fine-tuning biological activity. The introduction of additional functional groups at other available positions, particularly C-5 and C-7, can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Halogenation at the C-5 and C-7 positions is a common modification. For example, the addition of chlorine or bromine at these sites often enhances antimicrobial and antifungal activity. imist.ma Structure-activity relationship studies on 8-hydroxyquinoline-derived Mannich bases targeting multidrug-resistant cancer cells found that electron-withdrawing substituents, such as halogens, at the C-5 position generally improved anticancer activity. nih.gov Conversely, substituting with a sulfonic acid group at C-5 was found to decrease cytotoxicity, likely due to reduced cell permeability. nih.gov

The introduction of more complex side chains, often via a Mannich reaction at the C-7 position, can create novel derivatives with highly specific activities. nih.gov The nature of the amine used in this reaction is critical, as it influences the resulting compound's pKa values, which in turn affects its metal-chelating ability and selective toxicity. nih.govacs.org

Stereochemical Considerations and Enantiomeric Activity

While this compound itself is achiral, the introduction of chiral centers or the existence of axial chirality becomes highly relevant when developing more complex analogs. The biological activity of quinoline derivatives can be highly dependent on their stereochemistry, as enantiomers often interact differently with chiral biological targets like enzymes and receptors.

The importance of stereoisomerism in this class of compounds is highlighted by research into their enantioselective synthesis. For example, highly effective iridium catalysts have been developed for the asymmetric hydrogenation of 2-substituted quinolines, yielding products with excellent enantioselectivity (often >90% ee). dicp.ac.cn This ability to selectively synthesize one enantiomer over another is crucial because the different spatial arrangements of substituents can lead to significant differences in binding affinity and biological effect.

Furthermore, advanced synthetic methods have enabled the creation of quinoline-indole atropisomers, which possess both C-N axial chirality and a central carbon chirality. rsc.org The development of such stereochemically complex molecules underscores the recognition that controlling the three-dimensional structure is a key element in designing next-generation quinoline-based therapeutic agents.

Correlation between SAR Findings and Computational Insights

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of quinoline derivatives. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) offer insights into the molecular properties that drive biological activity.

QSAR studies have been successfully applied to 6-fluoroquinolines to build predictive models that link physicochemical descriptors to their antiplasmodial activity. nih.gov These models can identify key molecular features, such as specific topological and 3D properties, that are either positively or negatively correlated with potency, thereby guiding the design of more effective analogs. nih.gov

Molecular docking simulations provide a visual and energetic assessment of how a ligand can bind to a protein target. Docking studies of 8-hydroxy-2-methylquinoline and its analogs into the binding sites of various proteins, such as the Histamine H₂ receptor or viral proteins, have helped explain the specific interactions that govern their activity. acs.orgresearchgate.net These studies can rationalize the role of individual substituents, like the steric effect of the 2-methyl group, and predict the binding affinities of novel derivatives. acs.org

DFT calculations delve into the fundamental electronic properties of the molecules. These studies are used to calculate HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and charge distributions. researchgate.netsci-hub.se This information helps to explain the molecule's reactivity, stability, and interaction with metal ions, providing a theoretical foundation for the experimentally observed SAR. researchgate.netsci-hub.se For example, DFT can be used to understand how different substituents on the quinoline ring alter the electronic properties of the 8-hydroxy-1-aza chelating moiety, thus affecting its metal-binding and fluorescence properties. researchgate.net

| Computational Method | Type of Insight Provided | Example Application for Quinoline Derivatives | Reference |

|---|---|---|---|

| QSAR | Correlates physicochemical properties with biological activity | Modeling the antiplasmodial activity of 6-fluoroquinolines | nih.gov |

| Molecular Docking | Predicts binding mode and affinity to a biological target | Explaining the steric role of the 2-methyl group in receptor binding | acs.orgresearchgate.net |

| DFT | Calculates electronic properties (HOMO/LUMO, charge distribution) | Investigating the effect of metal chelation on the electronic structure and fluorescence of 8-HQs | researchgate.netsci-hub.se |

Investigation of Biological Targets and Mechanistic Pathways of 6 Fluoro 8 Hydroxy 2 Methylquinoline in Vitro Research Focus

Metal Chelation Properties and Their Biological Implications (In Vitro)

The biological activity of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives is frequently linked to their ability to bind essential metal ions. rroij.comnih.govscirp.org The 8-HQ scaffold is a classic bidentate chelating agent, meaning it forms a stable complex with a metal ion by binding at two points. scirp.org This interaction occurs through the deprotonated oxygen atom of the 8-hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. scirp.org This chelating property is fundamental to the molecule's biological effects. nih.gov

The 8-hydroxyquinoline core, present in 6-Fluoro-8-hydroxy-2-methylquinoline, is well-documented to form stable complexes with a variety of divalent and trivalent metal ions that are crucial for biological processes. rroij.comscispace.comnih.gov The formation of these complexes alters the physicochemical properties of both the quinoline molecule and the metal ion, which can lead to significant biological consequences.

The interaction with these metal ions is a key feature of the 8-hydroxyquinoline class. While specific stability constants for this compound are not detailed in the available literature, the general chelating behavior of the 8-HQ scaffold is well-established.

Table 1: Interaction of the 8-Hydroxyquinoline Scaffold with Biologically Relevant Metal Ions

| Metal Ion | Role in Biological Systems | Interaction with 8-HQ Scaffold |

|---|---|---|

| Zinc (Zn²⁺) | Co-factor for numerous enzymes, structural role in proteins. | Forms stable complexes, potentially disrupting zinc-finger proteins and metalloenzymes. rroij.comscispace.com |

| Copper (Cu²⁺) | Essential for redox reactions, co-factor for enzymes like cytochrome c oxidase. | Strong chelation; the resulting complex can have altered redox potential and biological activity. nih.gov |

| Iron (Fe³⁺) | Central to oxygen transport (hemoglobin) and cellular respiration. | High-affinity binding, which can interfere with iron homeostasis and redox cycling. researchgate.net |

| Magnesium (Mg²⁺) | Co-factor for ATP-dependent enzymes, stabilizes nucleic acids. | Forms complexes, notably relevant for inhibiting magnesium-dependent enzymes like COMT. nih.gov |

The chelation of essential metal ions by 8-hydroxyquinoline derivatives can disrupt cellular homeostasis and inhibit processes that rely on these metals. In vitro, this disruption is a primary mechanism for the observed antimicrobial and anticancer activities of this class of compounds. nih.govscirp.org By sequestering metal ions, these compounds can inhibit metalloenzymes that are critical for cellular survival and proliferation. scirp.org For instance, the antimicrobial action of 8-HQ is often attributed to its ability to chelate metal ions essential for the functioning of bacterial enzymes. scirp.orgscirp.org Similarly, the anticancer effects of some 8-HQ derivatives have been linked to their interaction with cellular copper and zinc, leading to the inhibition of critical pathways like the proteasome. rroij.com

Enzyme Inhibition and Modulatory Activities (In Vitro)

Beyond its general metal-chelating ability, the structure of this compound suggests potential interactions with specific enzyme targets.

Quinolones are a major class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.gov The mechanism of action involves the stabilization of a DNA-enzyme complex, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov

Catechol O-Methyltransferase (COMT) is a magnesium-dependent enzyme that plays a critical role in the metabolism of catecholamine neurotransmitters like dopamine. nih.gov A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT. nih.gov The inhibitory mechanism is directly related to the metal-chelating properties of the 8-HQ scaffold. The 8-hydroxyl group and the quinoline nitrogen form a bidentate complex with the essential Mg²⁺ ion in the active site of COMT, preventing the enzyme from performing its catalytic function. nih.gov

Structure-activity relationship (SAR) studies on 8-hydroxyquinoline inhibitors of COMT have provided insights into how different substituents affect potency. nih.govnih.gov While data for the exact 6-fluoro, 2-methyl substitution pattern is not specified, research on related compounds demonstrates the importance of the substitution pattern on the quinoline ring for inhibitory activity. nih.gov The electronic character and position of substituents can influence the molecule's ability to bind within the enzyme's active site. nih.govnih.gov The presence of a fluorine atom, with its high electronegativity, can modulate the electronic properties of the quinoline ring and influence binding affinity. nih.govikprress.org

Table 2: Structure-Activity Relationship (SAR) Insights for 8-Hydroxyquinoline-Based COMT Inhibitors

| Structural Feature | Observation | Implication for this compound |

|---|---|---|

| 8-Hydroxy Group | Essential for activity; its removal or modification leads to a loss of inhibition. nih.gov | The required 8-OH group is present. |

| Quinoline Nitrogen | Essential for bidentate chelation of the active site Mg²⁺. nih.gov | The required nitrogen is part of the core scaffold. |

| Substituents at C-5 and C-7 | The nature and electronic character of substituents at these positions significantly impact inhibitory activity and metabolic stability. nih.govnih.gov | While substitutions are at C-6 and C-2, this highlights the sensitivity of the scaffold to modification. |

| Fluorine Substitution | Fluorine is often used in enzyme inhibitor design to enhance binding affinity and metabolic stability. nih.govresearchgate.net | The C-6 fluoro group may positively influence the compound's interaction with COMT. |

ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for the majority of cellular ATP production. nih.gov A comprehensive review of the scientific literature did not yield any in vitro studies that specifically investigate the inhibition of ATP synthase by this compound or the broader class of 8-hydroxyquinoline compounds. Therefore, this potential mechanistic pathway is not supported by available experimental evidence.

Molecular Interactions with Key Biomolecules (In Vitro)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. nih.govmdpi.com The binding of a compound to HSA can significantly influence its bioavailability, half-life, and distribution. nih.gov Studies on various 8-hydroxyquinoline derivatives indicate that they interact with serum albumin, typically through a combination of hydrophobic forces and hydrogen bonding. researchgate.net

The intrinsic fluorescence of HSA, primarily due to the tryptophan residue (Trp214) located in subdomain IIA, is often used to study these binding interactions. researchgate.net Quenching of this fluorescence upon the addition of a ligand suggests complex formation. Research on nitro and amino derivatives of 8-hydroxyquinoline shows a moderate binding affinity to serum albumin, with binding constants in the range of 10^5 M⁻¹. researchgate.net Molecular docking and competitive binding studies suggest that 8-hydroxyquinoline and its derivatives often bind within subdomain IIA of HSA, a common binding site for many pharmaceuticals. researchgate.net The nature and position of substituents on the quinoline ring can modulate this binding affinity. For example, fluoro substitution on related scaffolds has been shown to influence binding characteristics. mdpi.com

Table 1: Summary of In Vitro Binding Interactions of 8-Hydroxyquinoline Derivatives with Serum Albumin

| Derivative Studied | Protein | Key Findings | Binding Site | Primary Driving Forces |

|---|---|---|---|---|

| 8-Hydroxyquinoline | HSA | Multiple potential binding sites identified through modeling. researchgate.net | Interface of Domains I and II | - |

| Nitro and Amino derivatives of 8-HQ | HSA | Moderate binding affinity (K_a ≈ 10^5 M⁻¹). researchgate.net | Subdomain IIA | - |

| Quinoline Yellow | HSA | Forms a stable complex, altering the protein's secondary structure. researchgate.net | Subdomain IIA | Hydrophobic forces, Hydrogen bonding |

This table is interactive and collates data from studies on various 8-hydroxyquinoline derivatives to infer potential interactions of this compound.

The quinoline scaffold is a well-known DNA- and RNA-targeting motif. Many quinoline derivatives exert their biological effects by interacting directly with nucleic acids, which can lead to the inhibition of replication and transcription processes. nih.govoup.com These interactions can occur through several modes, most commonly intercalation or groove binding.

Intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding can cause structural distortions in the DNA, such as unwinding and lengthening of the helix, thereby interfering with the function of enzymes like DNA and RNA polymerases. Spectroscopic studies, including UV-visible absorption and fluorescence, are often used to confirm intercalation, where changes in the spectral properties of the compound are observed upon binding to DNA. nih.gov

Alternatively, some quinoline derivatives bind non-intercalatively within the minor or major grooves of the DNA helix. acs.org This binding is typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs in the groove. Molecular docking studies have shown that the oxygen and nitrogen atoms of the 8-hydroxyquinoline moiety can form hydrogen bonds with nucleotide bases, such as guanine. acs.org

Table 2: In Vitro Interactions of Quinoline Derivatives with Nucleic Acids

| Derivative Class | Nucleic Acid Target | Mode of Interaction | Observed Effect |

|---|---|---|---|

| Sulfonamide substituted 8-HQs | Plasmid DNA, Calf Thymus DNA | Intercalation nih.gov | Inhibition of DNA replication processes. |

| Metal complexes of 8-HQs | DNA | Intercalation via the ligand into base pairs. nih.govnih.gov | Enhanced DNA binding efficacy compared to free ligand. nih.gov |

| 1,2,3-Triazoles of 8-HQ | Herring Fish Sperm DNA | Groove Binding (CG-rich region) acs.org | Hydrogen bonding and hydrophobic interactions with DNA bases. acs.org |

This interactive table summarizes findings on how various quinoline derivatives interact with DNA and RNA in vitro.

Cellular Pathway Modulation Studies (In Vitro)

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A hallmark of many anticancer agents is their ability to selectively induce apoptosis in tumor cells. In vitro studies have demonstrated that various 8-hydroxyquinoline derivatives can inhibit cell proliferation and trigger apoptosis in cancer cell lines. nih.gov

The mechanism often involves the modulation of key regulatory proteins in the cell cycle and apoptotic pathways. For instance, lanthanide complexes of 8-hydroxyquinoline derivatives have been shown to arrest the cell cycle in the G1 phase in NCI-H460 lung cancer cells. nih.gov This cell cycle blockade prevents cancer cells from progressing to the DNA synthesis (S) phase, ultimately leading to apoptosis. The induction of apoptosis is further confirmed by the activation of key executioner enzymes like caspase-3 and caspase-9. nih.gov

Table 3: In Vitro Effects of 8-Hydroxyquinoline Derivatives on Apoptosis and Cell Cycle

| Derivative / Complex | Cell Line | Effect on Cell Cycle | Apoptotic Pathway | Key Molecular Events |

|---|---|---|---|---|

| Sm(III) complex of 8-HQ derivative | NCI-H460 (Lung Cancer) | G1 phase arrest nih.gov | Mitochondria-mediated nih.gov | Activation of caspase-3/9, loss of mitochondrial membrane potential. nih.gov |

| 8-Hydroxyquinoline | SH-SY5Y (Neuroblastoma) | Not specified | Calpain-dependent pathway peerj.comnih.gov | Attenuation of high glucose-induced calpain expression. peerj.com |

This interactive table outlines the demonstrated effects of various 8-hydroxyquinoline derivatives on cell cycle progression and apoptosis induction in different cancer cell lines in vitro.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide. While essential for normal cell signaling at low levels, excessive ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. nih.govscilit.com Many anticancer compounds exert their effects by increasing intracellular ROS levels beyond a tolerable threshold, thereby triggering apoptosis. mdpi.com

Studies on 8-hydroxyquinoline derivatives have shown that they can modulate intracellular ROS levels. For example, treatment of NCI-H460 cells with a samarium(III) complex of an 8-HQ derivative led to a significant generation of intracellular ROS. nih.gov This increase in oxidative stress is a key step in initiating the mitochondria-mediated apoptotic pathway. Similarly, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) was found to induce an accumulation of ROS in Trypanosoma cruzi, contributing to its cell-killing effect. mdpi.com The measurement of ROS is typically performed using fluorescent probes like CellROX® or DCFDA, which emit a signal upon oxidation. mdpi.com

Table 4: Modulation of Intracellular ROS by 8-Hydroxyquinoline Derivatives In Vitro

| Compound | Cell/Organism | ROS Level Change | Associated Outcome |

|---|---|---|---|

| Sm(III) complex of 8-HQ derivative | NCI-H460 (Lung Cancer) | Increased nih.gov | Induction of mitochondria-mediated apoptosis. nih.gov |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Trypanosoma cruzi | Increased mdpi.com | Induction of programmed cell death. mdpi.com |

This interactive table shows the varied effects of 8-hydroxyquinoline derivatives on reactive oxygen species levels in different in vitro models.

Mitochondria are central to cellular life and death, playing a key role in energy production and the regulation of apoptosis. mdpi.comnih.gov Mitochondrial dysfunction is a common mechanism through which cytotoxic compounds induce cell death. mdpi.com The integrity of the mitochondrial membrane is crucial; a loss of the mitochondrial membrane potential (MMP) is an early and often irreversible step in the apoptotic cascade. nih.gov

In vitro research has linked 8-hydroxyquinoline derivatives to the induction of mitochondrial dysfunction. Treatment of cancer cells with these compounds has been shown to cause a significant loss of MMP. nih.govmdpi.com This depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm, enhanced intracellular calcium levels, and the activation of the caspase cascade, culminating in cell death. nih.gov This highlights the mitochondrion as a key target for the cytotoxic activity of 8-hydroxyquinoline derivatives.

Table 5: Effects of 8-Hydroxyquinoline Derivatives on Mitochondrial Function In Vitro

| Compound | Cell/Organism | Primary Effect | Consequence |

|---|---|---|---|

| Sm(III) complex of 8-HQ derivative | NCI-H460 (Lung Cancer) | Loss of mitochondrial membrane potential. nih.gov | Enhanced intracellular Ca²⁺ levels, activation of caspase-9. nih.gov |

This interactive table summarizes the impact of 8-hydroxyquinoline derivatives on key parameters of mitochondrial function as observed in in vitro studies.

Prospective Academic Applications and Future Research Directions for 6 Fluoro 8 Hydroxy 2 Methylquinoline

Role as a Privileged Scaffold for Drug Discovery and Medicinal Chemistry Research (Preclinical Focus)

The 8-hydroxyquinoline (B1678124) scaffold is a cornerstone in the development of therapeutic agents due to its ability to chelate essential metal ions and interact with biological targets. mdpi.com Its derivatives have been extensively investigated for a wide range of biological effects, including antimicrobial, anticancer, and neuroprotective activities. nih.govresearchgate.net The presence of the fluorine atom in 6-Fluoro-8-hydroxy-2-methylquinoline can enhance metabolic stability and binding affinity, while the methyl group can influence selectivity and potency.

Development of Novel Antimicrobial Agents (In Vitro)

The 8-hydroxyquinoline core is well-established for its potent antimicrobial properties against a broad spectrum of bacteria and fungi. nih.govnih.gov These compounds often exert their effect by chelating metal ions crucial for microbial enzyme function or by disrupting cell membrane integrity. Research has shown that derivatives of 8-hydroxyquinoline can exhibit significant in vitro antibacterial activity against various strains, including E. coli, S. aureus, and P. aeruginosa, sometimes superior to standard antibiotics like Penicillin G. nih.gov

The specific contributions of the substituents in this compound are of academic interest. The methyl group at the 2-position, as seen in 2-methyl-8-hydroxyquinoline, is a feature in compounds studied for their effects on human intestinal bacteria. researchgate.net Fluorination is a common strategy in medicinal chemistry to improve a compound's efficacy. Therefore, this compound is a candidate for synthesis and screening programs aimed at discovering new antimicrobial agents to combat the challenge of drug-resistant pathogens. nih.gov

Table 1: Examples of Antimicrobial Activity in 8-Hydroxyquinoline Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| General 8-Hydroxyquinoline Derivatives | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Remarkable antibacterial activity, superior to Penicillin G in some cases. | nih.gov |

| Metal Complexes of 8-HQ | Gram-positive and Gram-negative bacteria, C. albicans | High antimicrobial activity with inhibition zones of 15-28 mm. | researchgate.net |

Exploration in Anticancer Research (In Vitro)

The anticancer potential of 8-hydroxyquinoline derivatives is an active area of preclinical research. mdpi.comnih.gov Their mechanism of action is often linked to their ability to chelate metal ions like copper and iron, which can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells. nih.gov The introduction of a hydroxyl group at the 8-position of the quinoline (B57606) ring has been shown to be crucial for conferring a positive antitumor effect. nih.gov

While halogenated 8-hydroxyquinoline derivatives have shown potent anticancer potential, the specific effect of a fluoro-substituent can vary. researchgate.net Some studies suggest that fluoro groups may not always enhance cytotoxicity and that their position on the quinoline ring is critical. researchgate.net For instance, copper (II) complexes of fluoro-substituted 8-hydroxyquinoline hydrazones have been identified as showing high induction of apoptosis and DNA damage in cancer cells. nih.gov This highlights the potential of this compound as a scaffold for developing novel metal-based or standalone anticancer agents, warranting further in vitro evaluation against various human cancer cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | In Vitro Cytotoxicity (MTS50 / IC50) | Reference(s) |

|---|---|---|---|

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | nih.gov |

Neuroprotective Research Perspectives (In Vitro)

Derivatives of 8-hydroxyquinoline have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov The neuroprotective mechanisms are often attributed to their antioxidant properties and their ability to chelate metal ions like copper, zinc, and iron, which are implicated in the aggregation of amyloid-beta peptides and oxidative stress in the brain.

While direct studies on this compound are limited, research on structurally related compounds provides a basis for future investigation. For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective properties in experimental models of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis. nih.gov Another related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, showed neuroprotective potential in a rat model of cerebral ischemia/reperfusion by inhibiting oxidative stress, inflammation, and apoptosis. nih.gov These findings suggest that the core quinoline structure with a hydroxyl group at the 6-position (or 8-position in the case of 8-HQ) is a promising scaffold for designing neuroprotective agents. The specific electronic and steric effects of the fluoro and methyl groups in this compound could modulate these properties, making it a compound of interest for in vitro neuroprotection studies.

Antitubercular and Antimalarial Agent Design (In Vitro)

The quinoline scaffold is historically significant in the fight against parasitic diseases, most notably malaria, with quinine (B1679958) being a primary example. This has spurred the development of numerous synthetic quinoline-based drugs. nih.gov More recently, 8-hydroxyquinoline derivatives have emerged as promising candidates for antitubercular drug discovery. nih.gov

Research has identified 8-hydroxyquinoline derivatives that are active against Mycobacterium tuberculosis, with some acting as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov The substitution pattern on the 8-HQ ring is critical for enzyme inhibition. nih.gov In the context of antimalarial design, styrylquinoline derivatives have shown potent in vitro antiplasmodial activity. nih.gov The strategic placement of fluorine atoms on the quinoline ring has been shown to influence antimalarial potency. nih.gov Given this background, this compound represents a valuable starting point for the design and synthesis of new derivatives to be tested for in vitro activity against Mycobacterium tuberculosis and Plasmodium falciparum.

Applications as Fluorescent Probes and Chemosensors for Metal Ions (In Vitro and Analytical Research)

8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties and their ability to form stable, fluorescent complexes with various metal ions. researchgate.net This makes them ideal candidates for the development of fluorescent chemosensors for metal ion detection in analytical and biological research. semanticscholar.org The fluorescence of the 8-HQ scaffold is often quenched in its free form but can be significantly enhanced upon chelation with metal ions such as Zn²⁺, Al³⁺, and Cu²⁺. researchgate.netresearchgate.net This "turn-on" fluorescence response is typically due to the inhibition of photoinduced electron transfer (PET) and the formation of a rigid complex structure. semanticscholar.org

The substituents on the quinoline ring can fine-tune the sensor's selectivity, sensitivity, and photophysical properties. researchgate.net The electron-withdrawing fluorine atom and the electron-donating methyl group in this compound would be expected to modulate the electronic structure of the ligand, thereby influencing the absorption and emission wavelengths of its metal complexes. This tailored design allows for the development of specific probes for targeted metal ions. Such sensors are valuable tools for in vitro studies, enabling the detection and quantification of metal ions in various samples.

Table 3: 8-Hydroxyquinoline Derivatives as Fluorescent Chemosensors

| Sensor Type | Target Analyte(s) | Principle of Detection | Reference(s) |

|---|---|---|---|

| Schiff base quinoline derivatives | Water in organic solvents | Fluorescence enhancement | researchgate.net |

| 8-aminoquinoline (B160924) derivatives | Zn²⁺ | Fluorescence enhancement upon complexation | semanticscholar.org |

Potential in Organic Electronics and Material Science Research (Academic Investigation)

The unique photophysical properties of quinoline derivatives also extend to the field of materials science, particularly in the development of organic electronics. mdpi.com Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are benchmark materials used in organic light-emitting diodes (OLEDs) due to their excellent thermal stability and electroluminescence. researchgate.net These materials typically function as electron transport and emissive layers in OLED devices. mdpi.com

The core structure of this compound is highly relevant to this field. The incorporation of fluorine into organic molecules is a known strategy to modify their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for tuning the emission color and improving device efficiency. Furthermore, aluminium derivatives of 2-methyl-8-hydroxyquinoline have been specifically noted as light-emitting compounds. researchgate.net Therefore, metal complexes of this compound are promising candidates for academic investigation as new materials for OLEDs and other organic electronic devices, with the potential for tailored optoelectronic properties. mdpi.com

Utilization in Organic Light-Emitting Diodes (OLEDs)

The derivatives of 8-hydroxyquinoline (8-HQ) are cornerstone materials in OLED technology, most famously exemplified by tris(8-hydroxyquinolinato)aluminium (Alq3), which is a robust electron transporter and green emitter. rroij.comnih.gov These compounds typically form stable organometallic complexes that serve as the emissive layer (EML) or electron-transport layer (ETL) in OLED devices. nih.goviitk.ac.in The inherent fluorescence of 8-HQ is weak, but upon chelation with metal ions, the resulting complex exhibits significantly enhanced fluorescence due to increased molecular rigidity and prevention of excited-state proton transfer. scispace.comrsc.org

The specific substitutions on this compound are expected to modulate the properties of its corresponding metal complexes (e.g., with Al³⁺, Zn²⁺, or Pb²⁺) in several key ways:

Fluorine Substitution (at C-6): The highly electronegative fluorine atom acts as an electron-withdrawing group. This substitution can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. Lowering the LUMO level can facilitate more efficient electron injection from the cathode, potentially reducing the device's operating voltage. Furthermore, fluorine substitution is known to often enhance thermal stability and photostability, contributing to a longer operational lifetime for the OLED device.

Methyl Substitution (at C-2): The electron-donating methyl group can introduce steric hindrance, which may disrupt intermolecular packing (π-π stacking). This disruption can lead to a higher photoluminescence quantum yield in the solid state by reducing concentration quenching. The methyl group at the C-2 position, adjacent to the nitrogen atom, can also influence the geometry and stability of the resulting metal complex, which in turn affects its emission color and efficiency. researchgate.net

These combined electronic and steric effects suggest that metal complexes of this compound could be promising candidates for highly efficient and stable emitters in OLEDs, potentially with a blue-shifted emission compared to the classic green emission of Alq3.

Table 1: Projected Properties of a Hypothetical Al(III) Complex of this compound Compared to Alq3

| Property | Tris(8-hydroxyquinolinato)aluminium (Alq3) | Tris(6-fluoro-2-methyl-8-hydroxyquinolinato)aluminium (Projected) | Rationale for Projection |

| Emission Color | Green (~520 nm) | Blue-Green to Blue (~480-510 nm) | The electron-withdrawing fluoro group can widen the HOMO-LUMO gap, leading to a blue shift in emission. |

| Electron Injection | Good | Potentially Improved | Fluorine substitution can lower the LUMO level, potentially reducing the energy barrier for electron injection. |

| Thermal Stability | High | Potentially Higher | C-F bonds are strong, which can enhance the overall thermal stability of the molecule. |

| Quantum Yield | Moderate | Potentially Higher | The steric hindrance from the C-2 methyl group could reduce intermolecular quenching, improving solid-state efficiency. |

Integration into Organic Photovoltaic Cells (OPVs)

In the realm of organic photovoltaics, 8-hydroxyquinoline derivatives are explored for various functions, including as interfacial layers, morphological control additives, or components of the active layer. Organic semiconductors are central to the function of OPVs. researchgate.net The performance of an OPV device is heavily dependent on the energy level alignment between the donor, acceptor, and electrode materials, as well as the morphology of the active layer.

For this compound, its prospective roles in OPVs are rooted in its anticipated electronic properties:

Interfacial Layer Material: The ability of the 8-hydroxyquinoline moiety to chelate with metal oxides (like ZnO or TiO₂) makes it a candidate for modifying electrode surfaces. As a cathode interfacial layer (CIL), it could form a favorable dipole at the active layer/cathode interface, reducing the work function of the electrode and enhancing electron extraction. The predicted low LUMO level due to the fluorine atom would be advantageous for this purpose.

Active Layer Additive: When blended into the bulk heterojunction (BHJ) active layer, the compound could influence the nanoscale morphology. Its specific molecular structure could help optimize the domain sizes of the donor and acceptor materials, which is crucial for efficient exciton (B1674681) dissociation and charge transport.

Electron Acceptor Material: While less common, quinoline derivatives can be engineered to act as non-fullerene acceptors. The electron-withdrawing nature of the fluoro-substituted quinoline core could be a starting point for designing novel acceptor materials with tunable energy levels and good electron mobility.

Table 2: Projected Electronic Properties and Potential OPV Roles for this compound

| Property | Typical Value for OPV Interfacial Layers | Projected Value for this compound | Potential Role |

| HOMO Level | Deep (-5.5 to -6.0 eV) | Deep (Projected) | Cathode Interfacial Layer (Hole Blocking) |

| LUMO Level | High (-3.0 to -3.5 eV) | Low (Projected) | Cathode Interfacial Layer (Electron Transporting) |

| Chelating Ability | High with metal oxides | High (Inherent to 8-HQ core) | Improved contact at electrode interfaces |

| Solubility | Tunable | Potentially good in organic solvents | Processability as an additive or thin film |

Future Research Avenues and Methodological Advancements for this compound Research

To validate the prospective applications outlined above, a structured research program is necessary. The lack of specific published data on this compound underscores the need for foundational research into its synthesis, properties, and device performance.

Future Research Avenues:

Synthesis and Derivatization: Development of efficient and scalable synthetic routes to obtain high-purity this compound is the first critical step. Further derivatization, such as adding bulky groups, could further enhance its properties for specific applications.

Photophysical and Electrochemical Characterization: A thorough investigation of the compound's properties is required. This includes UV-Vis absorption and photoluminescence spectroscopy to determine its optical bandgap and emission characteristics. Cyclic voltammetry should be used to experimentally determine the HOMO and LUMO energy levels.

Organometallic Complex Synthesis: Synthesizing and isolating stable metal complexes (e.g., with Al³⁺, Zn²⁺, Ir³⁺, Pt²⁺) is crucial for OLED applications. The properties of these complexes, including their quantum yield, emission spectra, and thermal stability (via TGA/DSC), must be thoroughly characterized.

Device Fabrication and Testing:

OLEDs: Fabricate multilayer OLED devices using metal complexes of this compound as the emissive and/or electron transport layer. Key performance metrics to evaluate include current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime.

OPVs: Integrate the compound as an interfacial layer between the active layer and the cathode in a standard OPV architecture. Device performance should be evaluated by measuring power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).

Methodological Advancements:

Computational Modeling: Employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to predict the geometric structure, electronic energy levels (HOMO/LUMO), and excited-state properties of both the ligand and its metal complexes. These theoretical insights can guide experimental efforts and help interpret results.

Advanced Spectroscopy: Utilize transient absorption spectroscopy and time-resolved photoluminescence to probe the excited-state dynamics of the synthesized materials. This can provide critical information on charge transfer processes and non-radiative decay pathways, which are essential for understanding and improving device efficiency.

Morphological Analysis: When used in OPVs, techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) should be used to study the morphology of the active layer films to correlate film structure with device performance.

By pursuing these research directions, the scientific community can fully elucidate the potential of this compound and its derivatives as valuable materials for next-generation organic electronic devices.

Q & A

Q. Q1. What are the key synthetic routes for 6-fluoro-8-hydroxy-2-methylquinoline, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves halogenation and hydroxylation of quinoline precursors. For example:

- Halogenation : Fluorination at position 6 can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™ under anhydrous conditions .

- Hydroxylation : The 8-hydroxy group is introduced via directed ortho-metalation (DoM) followed by oxidation, often requiring protecting groups (e.g., methyl or acetyl) to prevent side reactions .

Critical factors : - Temperature control (< 0°C for fluorination to avoid over-substitution).

- Catalyst choice (e.g., Pd/C for deprotection steps).

- Yield optimization: Reported yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

- NMR :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 192.1 (calculated for C₁₀H₈FNO).

- X-ray Crystallography : Resolves spatial arrangement of substituents; the hydroxyl group at C8 forms hydrogen bonds with adjacent fluorine, stabilizing the planar structure .

Advanced Research Questions

Q. Q3. How does this compound interact with zinc ions in biological systems, and what experimental designs optimize its fluorescence response?

Answer: The compound acts as a chelation-enhanced fluorescent (CHEF) sensor for Zn²⁺:

- Mechanism : The 8-hydroxy and 6-fluoro groups coordinate Zn²⁺, inducing a conformational shift that enhances quantum yield (QY) from 0.004 to 0.70 .

- Experimental Design :

| Condition | Fluorescence Intensity (a.u.) | QY |

|---|---|---|

| No Zn²⁺ | 12 ± 3 | 0.004 |

| 50 µM Zn²⁺ | 980 ± 45 | 0.70 |

Q. Q4. What contradictions exist in reported biological activities of fluorinated quinolines, and how can they be resolved?

Answer: Discrepancies arise in antimicrobial efficacy studies:

- Contradiction : Some studies report IC₅₀ values of 2–5 µM against S. aureus, while others show no activity at 10 µM .

- Resolution Strategies :

- Strain Variability : Test across multiple clinical isolates.

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives.

- Mode of Action : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. Q5. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with targets like histone deacetylases (HDACs). The fluorine atom at C6 enhances binding affinity via hydrophobic interactions with HDAC active sites (ΔG ≈ -9.2 kcal/mol) .

- DFT Calculations : Predict electron density at C8-OH (Fukui indices >0.25), indicating susceptibility to oxidation .

Methodological Guidance

Q. Q6. What protocols ensure safe handling and storage of this compound in laboratory settings?

Answer:

Q. Q7. How can researchers optimize the compound’s solubility for in vitro assays?

Answer:

- Solubility Enhancers :

- Co-solvents : 10% PEG-400 in PBS increases solubility to 1.2 mM.

- Cyclodextrins : 2-hydroxypropyl-β-cyclodextrin (5% w/v) improves bioavailability by 40% .

Data Interpretation and Troubleshooting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.